6α-ヒドロキシデキサメタゾン

説明

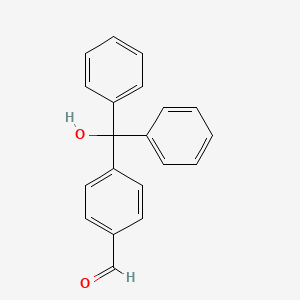

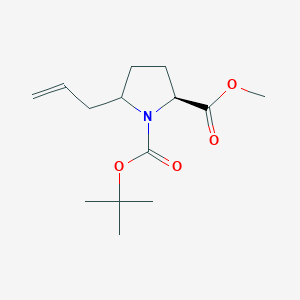

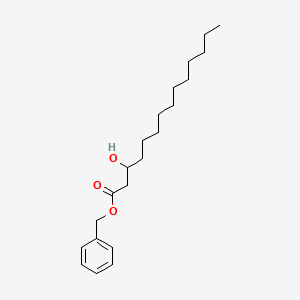

6alpha-Hydroxydexamethasone is a metabolite of dexamethasone . It has a molecular weight of 408.466 and a chemical formula of C22H29FO6 . The IUPAC name for this compound is (1R,2R,3aS,3bS,5S,9aS,9bR,10S,11aS)-9b-fluoro-1,5,10-trihydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one .

Molecular Structure Analysis

The molecular structure of 6alpha-Hydroxydexamethasone can be analyzed using various tools such as VESTA, a 3D visualization program for structural models . This tool can deal with multiple structural models and volumetric data in the same window .Physical And Chemical Properties Analysis

6alpha-Hydroxydexamethasone has several physical and chemical properties. It has a logP value of 0.45, a pKa (Strongest Acidic) of 12.42, and a pKa (Strongest Basic) of -3 . It has a physiological charge of 0, a hydrogen acceptor count of 6, and a hydrogen donor count of 4 . Its polar surface area is 115.06 Å2, and it has a refractivity of 104.01 m3·mol-1 .科学的研究の応用

内分泌学

6α-ヒドロキシデキサメタゾン: は、合成グルココルチコイドであるデキサメタゾンの活性代謝物です。内分泌学では、コルチゾール産生への影響について研究されてきました。 例えば、動物モデルでは、コルチゾールレベルを低下させることが示されており、クッシング症候群など、コルチゾールが過剰に産生される状態において有益となり得ます .

免疫学

免疫学研究において、6α-ヒドロキシデキサメタゾンは、免疫応答の調節に役割を果たす可能性があります。グルココルチコイドは、強力な抗炎症作用と免疫抑制作用で知られています。 この化合物は、自己免疫疾患や慢性炎症を特徴とする疾患の研究に役立つ可能性があります .

神経科学

6α-ヒドロキシデキサメタゾンの神経科学における応用は、その親化合物であるデキサメタゾンが血脳関門を通過し、中枢神経系に作用する能力に関連している可能性があります。 これは、炎症が重要な病理学的特徴である神経炎症や神経変性疾患の研究に使用できる可能性があります .

眼科学

眼科学では、デキサメタゾンなどのグルココルチコイドは、眼の手術後やさまざまな眼疾患における炎症を軽減するために使用されます。6α-ヒドロキシデキサメタゾンは、その眼内薬物動態と、眼疾患における抗炎症剤としての可能性について調査される可能性があります .

毒性学

6α-ヒドロキシデキサメタゾン: は、特にグルココルチコイドの代謝とその他の薬物との相互作用を理解する上で、毒性学的研究において重要な意味を持つ可能性があります。 これは、薬物代謝におけるシトクロムP450酵素の役割を研究するためのモデル化合物として役立ちます .

関節リウマチと自己免疫

グルココルチコイドの免疫調節効果を考えると、6α-ヒドロキシデキサメタゾンは、関節リウマチなどの自己免疫疾患に治療的意義を持つ可能性があります。 これは、慢性自己免疫疾患におけるグルココルチコイドの作用と耐性のメカニズムを理解するのに役立つ可能性があります .

シトクロムP450酵素研究

6α-ヒドロキシデキサメタゾン: は、シトクロムP450(CYP)アイソフォームCYP3A4によってデキサメタゾンから生成されます。 これは、酵素の活性、薬物代謝における役割、および遺伝的変異がCYP3A4機能に与える影響を研究するために使用できます .

作用機序

Target of Action

6alpha-Hydroxydexamethasone is an active metabolite of the synthetic glucocorticoid dexamethasone . The primary target of this compound is the glucocorticoid receptor . Glucocorticoid receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response .

Mode of Action

6alpha-Hydroxydexamethasone, like dexamethasone, binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

It is known that glucocorticoids like dexamethasone can inhibit phospholipase a2, leading to decreased formation of arachidonic acid derivatives . They also promote anti-inflammatory genes like interleukin-10 .

Pharmacokinetics

6alpha-Hydroxydexamethasone is formed from dexamethasone by the cytochrome P450 (CYP) isoform CYP3A4 . The pharmacokinetics of dexamethasone and its metabolites can exhibit time-dependent clearance, with the activity of CYP3A4 potentially induced when dexamethasone is persistently administered . This can result in auto-induction and time-dependent pharmacokinetics .

Result of Action

The molecular and cellular effects of 6alpha-Hydroxydexamethasone are likely to be similar to those of dexamethasone, given their similar structures and targets. These effects include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Action Environment

The action, efficacy, and stability of 6alpha-Hydroxydexamethasone can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 could potentially affect the metabolism of 6alpha-Hydroxydexamethasone . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .

生化学分析

Biochemical Properties

6alpha-Hydroxydexamethasone interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolic pathway involving the enzyme cytochrome P450, which catalyzes the hydroxylation of dexamethasone . The nature of these interactions is primarily biochemical, involving binding at the active sites of enzymes and subsequent modifications to the molecular structure of the compound .

Cellular Effects

The effects of 6alpha-Hydroxydexamethasone on various types of cells and cellular processes are largely derived from its parent compound, dexamethasone. Dexamethasone influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals

Molecular Mechanism

The mechanism of action of 6alpha-Hydroxydexamethasone at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a metabolite of dexamethasone, it is likely to share similar mechanisms of action . Dexamethasone exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects .

Temporal Effects in Laboratory Settings

As a metabolite of dexamethasone, its stability and degradation are likely to be influenced by similar factors, including pH, temperature, and the presence of other metabolizing enzymes .

Dosage Effects in Animal Models

The effects of 6alpha-Hydroxydexamethasone at different dosages in animal models have not been extensively studied. Studies on dexamethasone have shown that its effects can vary with dosage, with higher doses often leading to more pronounced anti-inflammatory and immunosuppressive effects .

Metabolic Pathways

6alpha-Hydroxydexamethasone is involved in the metabolic pathways of dexamethasone. It is produced through the hydroxylation of dexamethasone, a reaction catalyzed by the enzyme cytochrome P450 . This pathway may also involve other enzymes and cofactors, and could potentially influence metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of 6alpha-Hydroxydexamethasone within cells and tissues are likely to be influenced by various factors, including its physicochemical properties and the presence of transport proteins. As a hydroxylated metabolite of dexamethasone, it may have different distribution characteristics compared to the parent compound .

Subcellular Localization

Given its biochemical properties and its formation through the metabolic pathways of dexamethasone, it is likely to be found in similar subcellular locations as dexamethasone, potentially including the cytoplasm and nucleus where the glucocorticoid receptor is located .

特性

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBSTEHLLHXILB-GQKYHHCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901131354 | |

| Record name | (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111897-35-9 | |

| Record name | (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111897-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha-Hydroxydexamethasone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111897359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.ALPHA.-HYDROXYDEXAMETHASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S6G45GU49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1610036.png)